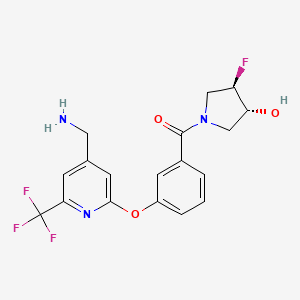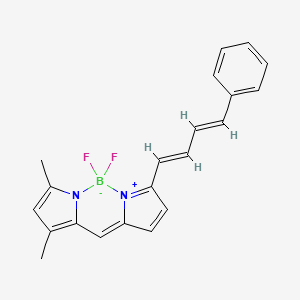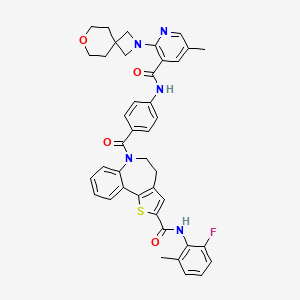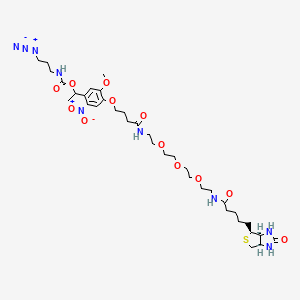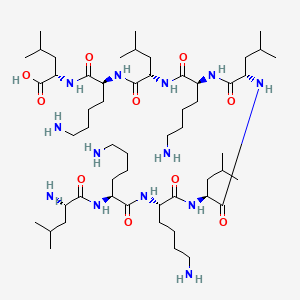
Peptide 399
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peptide 399 is an antimicrobial peptide; an idealized amphiphilic alpha helix.
Aplicaciones Científicas De Investigación
Foldamers and Peptidomimetics
Peptide 399 is part of a broader category of molecules known as foldamers, which include peptidomimetics. These foldamers are instrumental in research due to their structural diversity and potential therapeutic applications. They offer innovative approaches in molecular recognition and self-assembly processes, making them valuable in drug design and material science (Hill et al., 2001).
Antimicrobial and Antitumor Activities
This compound, an idealized amphiphilic alpha helix, has shown potent antitumor activity against various human tumor cell lines. Its lytic activity is specific to tumor cells, distinguishing it from other peptides like magainin 2. The research also highlights the effects of serum components on the activity of peptides like 399 (Peck-Miller et al., 2004).
Immunomodulatory Applications
Peptides similar to 399, derived from PR-39, a host defense peptide, demonstrate broad antimicrobial spectrum and immunomodulatory activities. These peptides are involved in processes like wound healing and can induce cytokine production, highlighting their potential in developing alternative antibiotics and in immunotherapy (Veldhuizen et al., 2014).
Peptide Drug Design and Development
This compound's therapeutic potential is part of a larger trend in peptide therapeutics, known for their selectivity, efficacy, and tolerability. New routes in peptide drug design include multifunctional, cell-penetrating peptides and peptide drug conjugates, which are explored to overcome traditional peptide limitations (Fosgerau & Hoffmann, 2015).
Enhancing Pharmacokinetic Properties
Research has explored modifying peptides like 399 to enhance their pharmacokinetic properties. Techniques like site-specific amino acid substitution and lipid modification have been employed to increase peptides' circulating half-lives and biological activities, demonstrating the potential of peptides in clinical applications (Wan et al., 2003).
Data Mining for Peptide Properties
Data mining tools are being used to analyze the physicochemical properties of peptides like 399. These tools help in understanding peptide characteristics and aid in the engineering of new amino acid sequences, thus accelerating research and development in peptide-based therapeutics (Terziyski et al., 2023).
Bioactive Peptides in Functional Ingredients
This compound's applications extend to the field of bioactive peptides, which have been identified in various foods and exhibit a range of bioactivities. Such peptides are being explored for their potential in functional foods, contributing to the prevention of diseases associated with metabolic syndrome and mental health (Lafarga & Hayes, 2014).
Propiedades
Número CAS |
150398-24-6 |
|---|---|
Fórmula molecular |
C54H105N13O10 |
Peso molecular |
1096.51 |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C54H105N13O10/c1-32(2)27-37(59)46(68)60-38(19-11-15-23-55)47(69)61-39(20-12-16-24-56)48(70)65-44(30-35(7)8)53(75)66-43(29-34(5)6)52(74)62-40(21-13-17-25-57)49(71)64-42(28-33(3)4)51(73)63-41(22-14-18-26-58)50(72)67-45(54(76)77)31-36(9)10/h32-45H,11-31,55-59H2,1-10H3,(H,60,68)(H,61,69)(H,62,74)(H,63,73)(H,64,71)(H,65,70)(H,66,75)(H,67,72)(H,76,77)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |
Clave InChI |
DKHHZKDYCNRLEJ-NVAZTIMOSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Peptide 399; (Leu-lys-lys-leu-leu-lys-leu)2; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



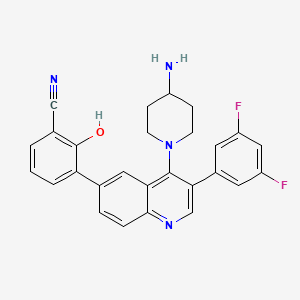

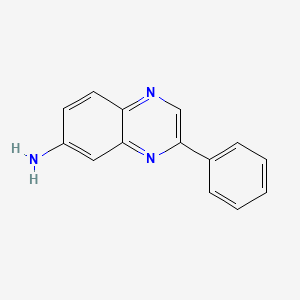

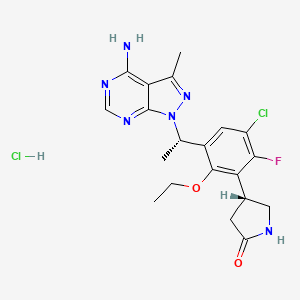
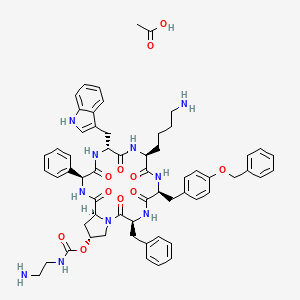
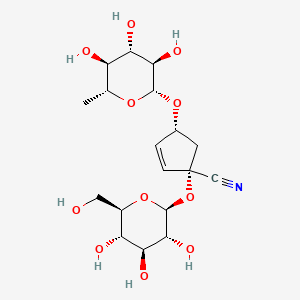
![3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid](/img/structure/B609844.png)
